[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride
Overview
Description
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride, also known as 4’-methoxy[1,1’-biphenyl]-2-sulfonyl chloride, is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride typically involves the reaction of 4-methoxybiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{4-Methoxybiphenyl} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) and under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methylsulfonyl)phenyl]phenylsulfonyl chloride: Similar structure but with a methylsulfonyl group instead of a methoxy group.
[2-(4-Chlorophenyl)phenyl]sulfonyl chloride: Similar structure but with a chloro group instead of a methoxy group.
[2-(4-Nitrophenyl)phenyl]sulfonyl chloride: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride imparts unique electronic and steric properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly in the development of compounds with specific electronic and steric requirements.
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWDESVBIEIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392137 | |
Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-50-4 | |
Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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